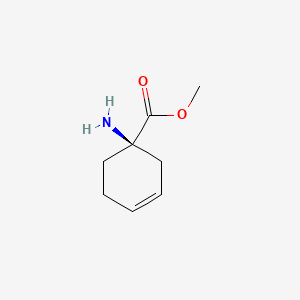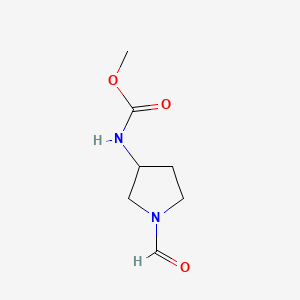
Methyl (1-formylpyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-formylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C7H12N2O3 It is a derivative of carbamic acid and contains a pyrrolidine ring with a formyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-formylpyrrolidin-3-yl)carbamate typically involves the reaction of pyrrolidine with formic acid and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate then reacts with methyl isocyanate to yield this compound.
Pyrrolidine: reacts with to form the intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-formylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the hydroxymethyl derivative.
Substitution: The major products are the substituted carbamate derivatives.
Scientific Research Applications
Methyl (1-formylpyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (1-formylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted. The formyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the formyl group.
Ethyl (1-formyl-3-pyrrolidinyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
N-Formylpyrrolidine: Lacks the carbamate group but contains the formyl group and pyrrolidine ring.
Uniqueness
Methyl (1-formylpyrrolidin-3-yl)carbamate is unique due to the presence of both the formyl and carbamate groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
184107-58-2 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.184 |
IUPAC Name |
methyl N-(1-formylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)8-6-2-3-9(4-6)5-10/h5-6H,2-4H2,1H3,(H,8,11) |
InChI Key |
VZFJQUBNKOXVBV-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1CCN(C1)C=O |
Synonyms |
Carbamic acid, (1-formyl-3-pyrrolidinyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


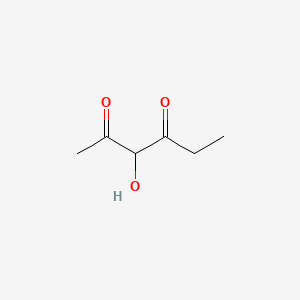


![2-[(2S,5S)-5-Methyl-2-oxido-1,2,3-oxathiazolidin-3-yl]pyridine](/img/structure/B573980.png)
![ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]-](/img/structure/B573981.png)
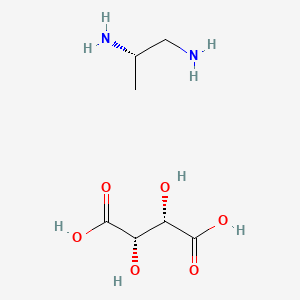

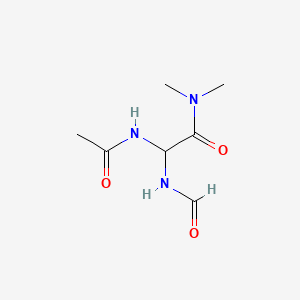
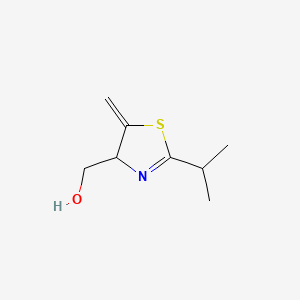
![4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine](/img/structure/B573989.png)
